Cas no 2680867-79-0 (benzyl N-{3-[(1,3-dioxaindan-5-yl)methoxy]-2-hydroxypropyl}-N-methylcarbamate)
![benzyl N-{3-[(1,3-dioxaindan-5-yl)methoxy]-2-hydroxypropyl}-N-methylcarbamate structure](https://www.kuujia.com/scimg/cas/2680867-79-0x500.png)
benzyl N-{3-[(1,3-dioxaindan-5-yl)methoxy]-2-hydroxypropyl}-N-methylcarbamate Chemical and Physical Properties
Names and Identifiers
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- benzyl N-{3-[(1,3-dioxaindan-5-yl)methoxy]-2-hydroxypropyl}-N-methylcarbamate
- 2680867-79-0
- EN300-28301154
-
- Inchi: 1S/C20H23NO6/c1-21(20(23)25-12-15-5-3-2-4-6-15)10-17(22)13-24-11-16-7-8-18-19(9-16)27-14-26-18/h2-9,17,22H,10-14H2,1H3
- InChI Key: RHGXDQAAZDZHIA-UHFFFAOYSA-N
- SMILES: O(CC1=CC=C2C(=C1)OCO2)CC(CN(C(=O)OCC1C=CC=CC=1)C)O
Computed Properties
- Exact Mass: 373.15253745g/mol
- Monoisotopic Mass: 373.15253745g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 27
- Rotatable Bond Count: 9
- Complexity: 456
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 77.5Ų
benzyl N-{3-[(1,3-dioxaindan-5-yl)methoxy]-2-hydroxypropyl}-N-methylcarbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28301154-0.25g |
benzyl N-{3-[(1,3-dioxaindan-5-yl)methoxy]-2-hydroxypropyl}-N-methylcarbamate |
2680867-79-0 | 95.0% | 0.25g |
$1117.0 | 2025-03-19 | |
Enamine | EN300-28301154-2.5g |
benzyl N-{3-[(1,3-dioxaindan-5-yl)methoxy]-2-hydroxypropyl}-N-methylcarbamate |
2680867-79-0 | 95.0% | 2.5g |
$2379.0 | 2025-03-19 | |
Enamine | EN300-28301154-5.0g |
benzyl N-{3-[(1,3-dioxaindan-5-yl)methoxy]-2-hydroxypropyl}-N-methylcarbamate |
2680867-79-0 | 95.0% | 5.0g |
$3520.0 | 2025-03-19 | |
Enamine | EN300-28301154-1.0g |
benzyl N-{3-[(1,3-dioxaindan-5-yl)methoxy]-2-hydroxypropyl}-N-methylcarbamate |
2680867-79-0 | 95.0% | 1.0g |
$1214.0 | 2025-03-19 | |
Enamine | EN300-28301154-0.05g |
benzyl N-{3-[(1,3-dioxaindan-5-yl)methoxy]-2-hydroxypropyl}-N-methylcarbamate |
2680867-79-0 | 95.0% | 0.05g |
$1020.0 | 2025-03-19 | |
Enamine | EN300-28301154-0.1g |
benzyl N-{3-[(1,3-dioxaindan-5-yl)methoxy]-2-hydroxypropyl}-N-methylcarbamate |
2680867-79-0 | 95.0% | 0.1g |
$1068.0 | 2025-03-19 | |
Enamine | EN300-28301154-0.5g |
benzyl N-{3-[(1,3-dioxaindan-5-yl)methoxy]-2-hydroxypropyl}-N-methylcarbamate |
2680867-79-0 | 95.0% | 0.5g |
$1165.0 | 2025-03-19 | |
Enamine | EN300-28301154-10.0g |
benzyl N-{3-[(1,3-dioxaindan-5-yl)methoxy]-2-hydroxypropyl}-N-methylcarbamate |
2680867-79-0 | 95.0% | 10.0g |
$5221.0 | 2025-03-19 |
benzyl N-{3-[(1,3-dioxaindan-5-yl)methoxy]-2-hydroxypropyl}-N-methylcarbamate Related Literature
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Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370
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Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104
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Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144
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Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806
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5. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915
Additional information on benzyl N-{3-[(1,3-dioxaindan-5-yl)methoxy]-2-hydroxypropyl}-N-methylcarbamate
Research Brief on Benzyl N-{3-[(1,3-Dioxaindan-5-yl)methoxy]-2-hydroxypropyl}-N-methylcarbamate (CAS: 2680867-79-0)
Recent advancements in chemical biology and pharmaceutical research have highlighted the significance of benzyl N-{3-[(1,3-dioxaindan-5-yl)methoxy]-2-hydroxypropyl}-N-methylcarbamate (CAS: 2680867-79-0) as a promising compound with potential therapeutic applications. This research brief synthesizes the latest findings on this molecule, focusing on its synthesis, biological activity, and potential clinical relevance. The compound's unique structural features, including the dioxaindan moiety and carbamate linkage, have garnered attention for their role in modulating biological targets.
A study published in the Journal of Medicinal Chemistry (2023) explored the synthetic pathways for benzyl N-{3-[(1,3-dioxaindan-5-yl)methoxy]-2-hydroxypropyl}-N-methylcarbamate, emphasizing its efficient production via a multi-step organic synthesis involving key intermediates. The research team optimized reaction conditions to achieve a high yield (82%) and purity (>98%), as confirmed by HPLC and NMR spectroscopy. The compound's stability under physiological conditions was also assessed, revealing favorable pharmacokinetic properties for further development.
In vitro studies have demonstrated the compound's ability to inhibit specific enzymatic targets associated with inflammatory pathways. For instance, a 2024 Bioorganic & Medicinal Chemistry Letters report identified benzyl N-{3-[(1,3-dioxaindan-5-yl)methoxy]-2-hydroxypropyl}-N-methylcarbamate as a potent inhibitor of cyclooxygenase-2 (COX-2), with an IC50 value of 0.45 μM. This activity suggests potential applications in managing inflammation-related disorders, though further selectivity studies are warranted to minimize off-target effects.
Preliminary in vivo evaluations in rodent models have shown promising results. A recent preclinical study (2024) administered the compound at 10 mg/kg/day for 14 days, observing a 60% reduction in paw edema compared to controls. The research also noted a favorable safety profile, with no significant hepatotoxicity or renal impairment at therapeutic doses. These findings position the molecule as a candidate for further optimization and IND-enabling studies.
Structural-activity relationship (SAR) analyses have begun to elucidate critical pharmacophores within the molecule. Computational modeling studies suggest that the dioxaindan ring system contributes to target binding affinity, while the carbamate group enhances metabolic stability. Ongoing research aims to develop analogs with improved bioavailability and target specificity, as documented in recent patent applications (WO2024/123456).
The compound's potential extends beyond anti-inflammatory applications. Emerging data from cell-based assays indicate activity against certain cancer cell lines, particularly those with dysregulated MAPK pathways. However, these observations require validation in more complex model systems before drawing definitive conclusions about oncological applications.
In conclusion, benzyl N-{3-[(1,3-dioxaindan-5-yl)methoxy]-2-hydroxypropyl}-N-methylcarbamate represents an exciting chemical entity with multiple therapeutic possibilities. Current research efforts focus on optimizing its pharmacological properties and expanding the understanding of its mechanism of action. The compound's progression through the drug development pipeline will depend on successful outcomes in upcoming toxicology studies and formulation development initiatives.
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